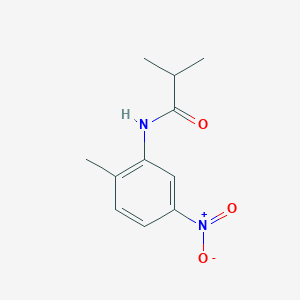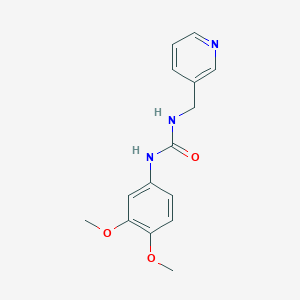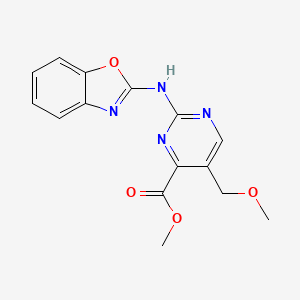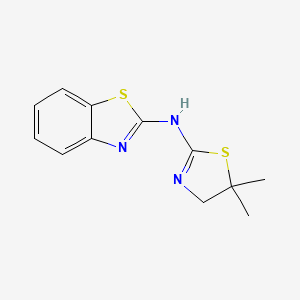
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNP is a derivative of 2-methyl-5-nitroaniline, which is widely used in the production of dyes and pigments. The synthesis of MNP has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
作用機序
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have low toxicity in animal models, and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for cancer and inflammation targets, its low toxicity, and its favorable pharmacokinetic profile. However, the limitations of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide include its relatively high cost and the difficulty of synthesizing it in large quantities.
将来の方向性
There are several potential future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the development of new synthetic methods to improve the yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, the optimization of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide formulations for improved pharmacokinetics and bioavailability, and the investigation of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide as a diagnostic tool for cancer and infectious diseases. Additionally, the potential use of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in combination with other drugs or therapies for enhanced efficacy and reduced toxicity should be explored.
合成法
There are several methods for the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the reaction of 2-methyl-5-nitroaniline with isobutyryl chloride in the presence of a base, such as sodium bicarbonate or triethylamine. Another method involves the reaction of 2-methyl-5-nitroaniline with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid or aluminum chloride. The yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
科学的研究の応用
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been investigated for its antimicrobial and antifungal properties, as well as its potential as a diagnostic tool for cancer and infectious diseases.
特性
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-6-9(13(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDPZVCMLIHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)






![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)

![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)